Niflumic acid is a synthetic, non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. [, , , , ] It acts as a potent and relatively non-selective inhibitor of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. [, , , ] Niflumic acid is widely used as a pharmacological tool in scientific research to investigate the role of ion channels and transporters, particularly chloride channels, in various physiological and pathological processes. [, , , , , , , , , ]
Related Compounds
Talniflumate
Compound Description: Talniflumate is a prodrug of niflumic acid. Prodrugs are pharmacologically inactive compounds that are metabolized in the body to release the active drug. [] Talniflumate is designed to be converted into niflumic acid after administration. []
Relevance: Talniflumate is specifically designed to be metabolized into niflumic acid, making it a direct and relevant compound in understanding the pharmacokinetics and potential therapeutic applications of niflumic acid. []
4'-Hydroxyniflumic Acid
Compound Description: 4'-Hydroxyniflumic acid is a metabolite of niflumic acid, generated through hydroxylation by liver microsomes. [, ] This metabolic pathway suggests that 4'-hydroxyniflumic acid is a product of niflumic acid breakdown in the body. [, ]
Relevance: As a direct metabolite of niflumic acid, 4'-hydroxyniflumic acid is crucial in understanding the drug's metabolism, potential active metabolites, and any potential biological effects or toxicity these metabolites might possess. [, ]
5-Hydroxyniflumic Acid
Compound Description: Similar to 4'-hydroxyniflumic acid, 5-hydroxyniflumic acid is another metabolite of niflumic acid, also produced by hydroxylation in the liver. [, ] These hydroxylation reactions suggest specific enzymatic pathways involved in niflumic acid metabolism. [, ]
Relevance: The presence of 5-hydroxyniflumic acid as a metabolite highlights the multiple metabolic pathways of niflumic acid. Understanding the formation and potential activity of 5-hydroxyniflumic acid is vital in understanding the overall pharmacological profile of niflumic acid. [, ]
Flufenamic Acid
Compound Description: Flufenamic acid belongs to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), sharing structural similarities with niflumic acid. [, , ] It is known to inhibit calcium-activated chloride channels, similar to niflumic acid. []
Relevance: The structural and functional similarities between flufenamic acid and niflumic acid provide valuable insights into potential structure-activity relationships. Comparing their activities and potencies can help elucidate the specific structural features essential for their pharmacological effects, particularly regarding their interaction with ion channels. [, , ]
Meclofenamic Acid
Compound Description: Meclofenamic acid is another member of the fenamate family of NSAIDs, closely related in structure to both niflumic acid and flufenamic acid. [, , ] Studies indicate that meclofenamic acid also exhibits inhibitory effects on calcium-activated chloride channels. []
Relevance: The inclusion of meclofenamic acid in research alongside niflumic acid and flufenamic acid further strengthens the investigation of structure-activity relationships within the fenamate class. Observing subtle variations in their structures and corresponding effects on calcium-activated chloride channels contributes to a more comprehensive understanding of this drug family. [, , ]
Tolfenamic Acid
Compound Description: Tolfenamic acid belongs to the fenamate group of NSAIDs, displaying structural similarities to niflumic acid. [] It also acts on ion channels, demonstrating its close relationship with other fenamates like niflumic acid. []
Relevance: Tolfenamic acid strengthens the study of structure-activity relationships within the fenamate family. By analyzing its effects in comparison to niflumic acid, researchers can further refine their understanding of the critical structural components contributing to their pharmacological activities. []
Relevance: Though structurally different from niflumic acid, nimesulide's inclusion in research comparing effects on ion channels provides valuable comparative data. This comparison highlights that the ion channel modulating effects are not limited to the fenamate structural class, suggesting a broader mechanism of action for these compounds. []
Indomethacin
Compound Description: Indomethacin is a NSAID, but unlike niflumic acid, it does not belong to the fenamate family. [, , ] This structural difference is significant when comparing their impacts on specific targets like cyclooxygenase enzymes, where indomethacin is a known inhibitor. [, , ]
Relevance: Comparing indomethacin and niflumic acid, despite being NSAIDs, helps delineate the unique properties attributed to their structural classes. It clarifies that while both exhibit anti-inflammatory properties, their mechanisms and targets may differ due to their distinct structures. [, , ]
Piroxicam
Compound Description: Piroxicam is a NSAID that, similar to indomethacin, is not structurally related to the fenamate group, including niflumic acid. [, ] These distinct structural classes highlight potential differences in their mechanisms of action and pharmacological effects. [, ]
Relevance: Comparing piroxicam's activity to niflumic acid helps differentiate the pharmacological actions of these NSAIDs. Despite both possessing anti-inflammatory properties, their specific mechanisms and interactions with targets like ion channels and enzymes might differ significantly due to their structural disparities. [, ]
Compound Description: DIDS is a known chloride channel blocker. [, , , ] It is often used as a tool compound in research to investigate the role of chloride channels in various cellular processes. [, , , ]
Relevance: DIDS serves as a valuable pharmacological tool to compare and contrast with niflumic acid. Both compounds exhibit inhibitory effects on chloride channels, although their mechanisms and potencies might differ. Studying their comparative effects allows for a deeper understanding of chloride channel function and potential drug interactions. [, , , ]
Anthracene-9-Carboxylic Acid (A-9-C)
Compound Description: A-9-C is another chloride channel blocker frequently employed in research to study chloride channel activity and its involvement in physiological processes. []
Relevance: Like DIDS, A-9-C is a tool compound used alongside niflumic acid to dissect the complexities of chloride channel pharmacology. Comparing the effects of A-9-C and niflumic acid provides valuable insights into the different ways these compounds interact with chloride channels and their potential for selective inhibition. []
Source and Classification
Niflumic acid is derived from anthranilic acid and is classified under the fenamate NSAIDs. It is known for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. The compound is often utilized in treating various pain conditions and inflammatory disorders. Niflumic acid is also recognized for its poor solubility, which can affect its bioavailability.
Synthesis Analysis
The synthesis of niflumic acid typically involves several methods, including:
Condensation Reactions: The primary synthetic route involves the condensation of 2-amino-3-trifluoromethylbenzoic acid with nicotinic acid derivatives. This reaction is often facilitated by using xylene as a solvent under reflux conditions to promote the formation of the desired product.
Mechanochemical Methods: Recent studies have explored mechanochemical synthesis, where solid-state reactions are carried out by grinding reactants together. This method has shown promise in producing novel polymorphic forms of niflumic acid that exhibit improved solubility characteristics.
Green Synthesis Approaches: Innovative green chemistry techniques have been employed to synthesize niflumic acid complexes with transition metals, enhancing its therapeutic potential while minimizing environmental impact.
Molecular Structure Analysis
Niflumic acid has a complex molecular structure characterized by the following features:
Molecular Formula: C13H8F3N2O_{2
Molecular Weight: 304.2 g/mol
Functional Groups: The structure contains a carboxylic acid group (-COOH), a trifluoromethyl group (-CF_{3}), and an aromatic ring system that contributes to its biological activity.
The molecular geometry allows for hydrogen bonding interactions that are crucial for its mechanism of action and solubility properties.
Chemical Reactions Analysis
Niflumic acid participates in various chemical reactions:
Acid-Base Reactions: It can form salts through reactions with bases such as sodium hydroxide, resulting in sodium niflumate, which has different solubility properties compared to the free acid form.
Cocrystallization: Niflumic acid can form cocrystals with other pharmaceutical compounds to enhance solubility and stability. For instance, cocrystals with caffeine have been synthesized to improve dissolution rates.
Mechanism of Action
The primary mechanism of action of niflumic acid involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins—mediators of inflammation and pain. By blocking these enzymes, niflumic acid effectively reduces inflammation and alleviates pain associated with various conditions.
Additionally, niflumic acid may exert effects on other pathways involved in pain modulation, including the inhibition of nitric oxide synthase and modulation of ion channels involved in nociception.
Physical and Chemical Properties Analysis
Niflumic acid possesses several notable physical and chemical properties:
Solubility: It exhibits poor water solubility but can be solubilized through various methods such as cocrystallization or complexation with cyclodextrins.
Melting Point: The melting point is typically around 130–135 °C.
Stability: Niflumic acid is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
These properties significantly influence its formulation as a pharmaceutical agent.
Applications
Niflumic acid has several scientific applications beyond its use as an analgesic:
Pharmaceutical Formulations: It is used in various formulations aimed at improving bioavailability through innovative delivery systems.
Research on Inclusion Complexes: Studies have explored inclusion complexes with cyclodextrins to enhance solubility and stability.
Metal Complexes: Research into metal complexes of niflumic acid has indicated potential anticancer activities, expanding its application scope in medicinal chemistry.
Polymorphic Studies: Investigations into polymorphic forms aim to optimize the drug's dissolution characteristics for better therapeutic outcomes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Nelarabine is a purine nucleoside in which O-methylguanine is attached to arabinofuranose via a beta-N(9)-glycosidic bond. Inhibits DNA synthesis and causes cell death; a prodrug of 9-beta-D-arabinofuranosylguanine (ara-G). It has a role as an antineoplastic agent, a DNA synthesis inhibitor and a prodrug. It is a purine nucleoside, a beta-D-arabinoside and a monosaccharide derivative. It is functionally related to a guanine and a 9-beta-D-arabinofuranosylguanine. Nelarabine is an antineoplastic agent that is typically used to treat acute T-cell lymphoblastic leukemia, particularly T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL), in both adult and pediatric patients whose disease has not responded to or has relapsed following at least two chemotherapy regimens. T-cell acute lymphoblastic leukemia and lymphoma are relatively rare T-cells malignancy, with only 20 to 25% of patients diagnosed with acute lymphoblastic leukemia and 1.7% of patients diagnosed with non-Hodgkin's lymphoma having this T-cells variation of the disease. Due to the rarity of these T-cell malignancies, nelarabine was first granted orphan drug status and a fast-track designation by the FDA to address the unmet therapeutic needs of these cancers. Nelarabine is a purine nucleoside analog converted to its corresponding arabinosylguanine nucleotide triphosphate (araGTP), resulting in the inhibition of DNA synthesis and cytotoxicity. Nelarabine preferentially accumulates in T-cells since T-cells have a higher expression of enzymes that convert nelarabine to the active purine analog form, making them effective against T-cells malignancies.[A2331,AA2334,2335] Results from 2 phase 2 studies on adult and pediatric T-ALL/T-LBL indicated that nelarabine can yield a 13% complete response (CR) rate in pediatric patients and 18% in adult patients, albeit with serious hematological and neurological adverse events. Nelarabine was first granted accelerated approval by the FDA on October 28, 2005, and was manufactured under the trademark name ARRANON by GlaxoSmithKline. Subsequently, nelarabine was also approved by both Health Canada and European Medicines Agency in 2007 under the trademark name ATRIANCE. Nelarabine is a Nucleoside Metabolic Inhibitor. The mechanism of action of nelarabine is as a Nucleic Acid Synthesis Inhibitor. Nelarabine is a purine analogue and antineoplastic agent used in the therapy of T cell lymphoblastic leukemia or lymphoma. Nelarabine is associated with a low rate of transient serum enzyme elevations during therapy and has been linked to rare instances of clinically apparent acute liver injury with jaundice. Nelarabine is an arabinonucleoside antimetabolite with antineoplastic activity. Nelarabine is demethoxylated by adenosine deaminase to become biologically active 9-beta-D-arabinosylguanine (ara-G); ara-G incorporates into DNA, thereby inhibiting DNA synthesis and inducing an S phase-dependent apoptosis of tumor cells. (NCI04)
Nelipepimut-S is a peptide. Nelipepimut-S is a cancer vaccine comprised of a human leukocyte antigen (HLA) A2/A3 restricted HER2/neu (human epidermal growth factor receptor 2; ErbB2) nonapeptide derived from the extracellular domain of the HER2 protein, with potential immunomodulating and antineoplastic activities. Upon intradermal injection, nelipepimut-S may induce a specific cytotoxic T-lymphocyte (CTL) response against HER2/neu-expressing tumor cells. HER2/neu, a tumor-associated antigen and a member of the epidermal growth factor receptor family of tyrosine kinases, is overexpressed in various tumor cell types and plays a key role in tumorigenesis.
Nelociguat is a member of the class of pyrazolopyridines that is 1H-pyrazolo[3,4-b]pyridine which is substituted by a 2-fluorobenzyl and 4,6-diamino-5-[(methoxycarbonyl)amino]pyrimidin-2-yl groups at positions 1 and 3, respectively. It is an active metabolite of riociguat and a soluble guanylate cyclase stimulator developed by Bayer for the treatment of erectile dysfunction and heart failure. It has a role as a soluble guanylate cyclase activator, an antihypertensive agent, a drug metabolite and a vasodilator agent. It is a pyrazolopyridine, a member of monofluorobenzenes, a carbamate ester and an aminopyrimidine.
Nelonicline, aslo known as ABT-126, is an Alpha7 nicotinic acetylcholine receptor agonist and Nicotinic acetylcholine receptor agonist. Nelonicline is potentially useful for the treatment of Alzheimer's diseases. ABT-126 may be useful to reduce dyskinesias in both early- and later-stage Parkinson's disease. Accumulating evidence suggests that the α7 subtype of nicotinic acetylcholine receptors (nAChRs) plays a key role in inflammatory processes, thought to be involved in the pathophysiology of neuropsychiatric diseases, such as schizophrenia and Alzheimer's disease.
Nematocyphol is triterpene constituents from Euphorbia nematocypha Hand-Mazz. Seven triterpenoids have been isolated from the roots of Euphorbia nematocypha Hand-Mazz. through chromatography on 20% AgNO3-silica gel. One of them was identified as a new compound named nematocyphol on the basis of spectral data (IR, EIMS, 1H-NMR and 13C-NMR). Its structure was deduced as IVa. Other compounds were identified as nepehinol acetate (I), germanicol acetate (II), euphol (III), tanaxastanol (Va), 24-methylenecycloartanol (VIa) and nepehinol (VIIa). These compounds were obtained for the first time from this plant.